trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate
Description
trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is a piperidine derivative featuring a benzyl group at the 1-position, a tert-butoxycarbonyl (Boc)-protected amine at the 4-position, and a methyl ester at the 3-position. The trans configuration indicates that the substituents on the piperidine ring are on opposite sides, influencing its stereochemical and physicochemical properties. This compound is likely utilized as an intermediate in medicinal chemistry, where the Boc group serves to protect the amine during synthetic steps, and the benzyl moiety may enable further functionalization via hydrogenolysis .
Properties
IUPAC Name |
methyl 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWAWCLGGIVDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Preparation Methods
General Synthetic Strategy
The preparation of trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate typically involves the following key steps:
- Formation of the piperidine ring with defined stereochemistry at positions 3 and 4.
- Introduction of the benzyl substituent at the nitrogen (1-position) via nucleophilic substitution or reductive amination.
- Protection of the amino group at the 4-position using tert-butoxycarbonyl chloride (Boc2O).
- Esterification of the carboxylic acid at the 3-position to form the methyl ester.
Each step is optimized to maintain stereochemical integrity and maximize yield.
Detailed Preparation Methodologies
Formation of 3-Amino Piperidine Core
A crucial intermediate is 3-amino piperidine or its derivatives, which can be prepared with high optical purity using methods involving selective protection and deprotection steps. For example, one patented method involves:
- Starting from (R)-1-(4-methyl-benzyl)-3-(tert-butoxycarbonyl amino) piperidine.
- Dissolving in methanol with 10% palladium on carbon catalyst.
- Hydrogenation under normal temperature and pressure for 3–8 hours.
- Filtration and drying yield (R)-3-(tert-butoxycarbonyl amino) piperidine with 96% yield and high optical purity.
This method benefits from mild reaction conditions, high yield, and minimal by-products.
Introduction of the Benzyl Group
The benzyl group at the nitrogen is typically introduced via nucleophilic substitution or reductive amination:
- Alkylation of the piperidine nitrogen using benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
- Alternatively, reductive amination can be employed using benzaldehyde and a reducing agent.
This step is crucial for stabilizing the nitrogen and enabling further functionalization.
Protection of the Amino Group with Boc
The amino group at the 4-position is protected by reaction with tert-butoxycarbonyl chloride (Boc2O) in the presence of a base such as triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM):
- Reaction proceeds at 0 °C to room temperature.
- Yields typically range from 85% to 92%.
- This protection prevents unwanted side reactions during subsequent steps.
Esterification to Form the Methyl Ester
The carboxylic acid group at the 3-position is esterified to the methyl ester using Steglich esterification:
- Using dicyclohexylcarbodiimide (DCC) and DMAP as coupling agents.
- Methanol as the nucleophile.
- Reaction at ambient temperature with yields around 90%.
Optimization and Stereochemical Control
Stereoselective Synthesis
Maintaining the (3S,4R) stereochemistry requires:
- Use of chiral pool starting materials, such as enantiomerically pure L-proline derivatives.
- Catalytic asymmetric synthesis employing chiral catalysts (e.g., rhodium or palladium complexes) for hydrogenation or cross-coupling reactions.
- Protection-deprotection strategies that prevent racemization.
Reaction Conditions and Yields
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | C19H28N2O4 | ~348.43 | Boc-amino, methyl ester, benzyl | High lipophilicity, chiral piperidine scaffold |
| Methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate | C18H25N2O4 | 333.40 | Boc-amino, methyl ester, benzyl | Slightly smaller ring, rigid scaffold |
| (3S,4R)-1-(Boc)-4-phenylpiperidine-3-carboxylic acid | C17H23NO4 | 305.37 | Boc, carboxylic acid, phenyl | Greater conformational flexibility |
The six-membered piperidine ring in the target compound reduces ring strain compared to pyrrolidine analogs, providing conformational flexibility that may influence biological interactions.
Summary of Key Research Discoveries
- The use of mild hydrogenation conditions with Pd/C enables high-yield synthesis of Boc-protected 3-amino piperidine intermediates with excellent stereochemical purity.
- Boc protection of the amino group is efficient and high-yielding, facilitating selective deprotection in later synthetic steps.
- Benzylation via alkylation is a reliable method to introduce the benzyl group at the piperidine nitrogen, stabilizing the molecule for further transformations.
- Steglich esterification is preferred for methyl ester formation due to mild conditions and high yields, preserving stereochemistry.
- The stereochemical integrity of the (3S,4R) configuration is maintained through chiral pool synthesis and catalytic asymmetric methods, critical for biological activity.
Chemical Reactions Analysis
Types of Reactions
TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of trans-methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate, the following structurally related compounds are analyzed:
Structural Analogues and Key Differences
Functional Group and Reactivity Comparisons
- Boc Protection : The Boc group in the target compound and Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate is introduced via reaction with di-tert-butyl carbonate, a standard method for amine protection. This group enhances solubility in organic solvents and stabilizes the amine during synthesis.
- Ester Groups: The methyl ester in the target compound is more reactive toward hydrolysis compared to the ethyl ester in Ethyl 1-benzyl-4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate . This difference impacts stability under acidic/basic conditions.
Spectroscopic Data Insights
- NMR Signatures : The Boc group’s tert-butyl protons typically appear as a singlet near δ 1.4 ppm in ¹H NMR, consistent across Boc-containing compounds like the target and Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate . The methyl ester (OCH3) in the target compound resonates at δ ~3.6–3.8 ppm, distinct from the ethyl ester (OCH2CH3, δ ~1.2–1.4 ppm for CH3 and δ ~4.1–4.3 ppm for CH2) in .
- HRMS Validation : High-resolution mass spectrometry (HRMS) data for Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate confirmed molecular ion peaks matching theoretical values, a method applicable to verifying the target compound’s structure.
Critical Analysis of Structural and Functional Implications
- Piperidine vs. Pyrrolidine : The piperidine ring’s flexibility may enhance binding to biological targets compared to pyrrolidine’s constrained geometry, though pyrrolidine derivatives (e.g., ) gain metabolic stability from electronegative substituents like fluorine.
- Substituent Effects: The benzyl group in the target compound and facilitates hydrogenolysis for deprotection, whereas the silyl ether in requires fluoride-based cleavage, adding synthetic steps.
- Ester Reactivity : The methyl ester’s higher reactivity could be advantageous for prodrug strategies but necessitates careful handling to prevent premature hydrolysis.
Q & A
Q. What are the key considerations for synthesizing trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate in a laboratory setting?
Synthesis typically involves multi-step reactions with precise control of reaction parameters. Key steps include:
- Temperature and pH control : Reactions often require temperatures between 0–25°C and neutral to slightly acidic pH to avoid premature hydrolysis of the tert-butoxycarbonyl (Boc) group .
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts (e.g., unreacted benzyl halides or Boc-deprotected intermediates) .
Q. What safety precautions are recommended when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, respiratory masks, and eye protection to prevent dermal/ocular exposure or inhalation of fine particulates .
- Emergency measures : Immediate flushing with water for skin/eye contact and consultation with a physician are advised. Ensure access to eyewash stations and emergency showers .
Q. What are the solubility and stability profiles under various experimental conditions?
- Solubility : The compound is sparingly soluble in water but dissolves readily in organic solvents (e.g., dichloromethane, ethyl acetate) due to its hydrophobic tert-butyl and benzyl groups .
- Stability : The Boc group is stable under basic conditions but hydrolyzes in strong acids (e.g., HCl in dioxane). Store at –20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
- Catalyst optimization : Use palladium catalysts (e.g., Pd/C) for hydrogenolysis steps to minimize side reactions during benzyl group removal .
- Solvent effects : Solvents with high dielectric constants (e.g., DMF) improve reaction homogeneity, while chelating agents (e.g., EDTA) reduce metal-catalyzed degradation .
- Kinetic monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and terminate reactions at optimal conversion points .
Q. How does the presence of the tert-butoxycarbonyl group influence the compound’s reactivity in subsequent modifications?
- Protection/deprotection strategies : The Boc group shields the amine during alkylation or acylation steps. Controlled deprotection with trifluoroacetic acid (TFA) allows selective functionalization of the piperidine ring .
- Steric effects : The bulky tert-butyl group may hinder nucleophilic attacks at the 4-position, necessitating elevated temperatures for reactions like Suzuki couplings .
Q. What analytical techniques are suitable for characterizing purity and structural integrity?
Q. How to design experiments to study the compound’s stability under acidic or basic hydrolysis?
- Accelerated stability testing : Incubate the compound in buffered solutions (pH 1–12) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic modeling : Calculate half-life () under varying conditions to predict shelf-life and optimize storage protocols .
Q. What strategies mitigate discrepancies in biological activity data when comparing structural analogs?
- Structure-activity relationship (SAR) studies : Compare analogs with systematic substitutions (e.g., replacing benzyl with pyridinyl groups) to isolate functional group contributions .
- Computational modeling : Use molecular docking to predict binding affinities to biological targets (e.g., enzymes or receptors) and validate with in vitro assays .
Q. What are the implications of stereochemistry on the compound’s biological activity and synthetic routes?
- Stereoselective synthesis : Chiral catalysts (e.g., Evans’ oxazaborolidines) or enzymatic resolution ensure enantiomeric purity, critical for receptor binding .
- Biological relevance : The trans configuration aligns the benzyl and carboxylate groups in a spatial arrangement that enhances interactions with hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
